Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate

Hammett substituent constant reaction kinetics nucleophilic aromatic substitution

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate (CAS 955282-60-7) is a fully synthetic 4-anilinoquinoline-3-carboxylate ester bearing a 6-chloro substituent on the quinoline core and a 4-nitrophenyl group on the exocyclic amine. The compound belongs to a class of heterocycles that have historically been explored as antimicrobial agents and as intermediates for kinase-targeted anticancer agents.

Molecular Formula C18H14ClN3O4
Molecular Weight 371.78
CAS No. 955282-60-7
Cat. No. B2984129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate
CAS955282-60-7
Molecular FormulaC18H14ClN3O4
Molecular Weight371.78
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C18H14ClN3O4/c1-2-26-18(23)15-10-20-16-8-3-11(19)9-14(16)17(15)21-12-4-6-13(7-5-12)22(24)25/h3-10H,2H2,1H3,(H,20,21)
InChIKeyOSWOZLDEMRESGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate (CAS 955282-60-7): Core Scaffold, Physicochemical Profile, and Class Context for Sourcing Decisions


Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate (CAS 955282-60-7) is a fully synthetic 4-anilinoquinoline-3-carboxylate ester bearing a 6-chloro substituent on the quinoline core and a 4-nitrophenyl group on the exocyclic amine [1]. The compound belongs to a class of heterocycles that have historically been explored as antimicrobial agents and as intermediates for kinase-targeted anticancer agents [2][3]. Its computed molecular weight is 371.8 g/mol, with a predicted XLogP3 of 5, a topological polar surface area of 97 Ų, and a single hydrogen-bond donor, consistent with moderate lipophilicity and potential membrane permeability [1]. Because the 4-anilinoquinoline-3-carboxylate scaffold sits at the intersection of several medicinal chemistry programmes, understanding the specific contribution of the 4-nitro group is essential for rational compound selection.

Electron-deficient aniline

Enables nucleophilic substitution and reduction at the aniline ring

Dual reactive handles

Ethyl ester and nitro group support divergent parallel synthesis

High predicted lipophilicity

Computed XLogP3 ~5 suggests passive membrane permeability

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate: Why In-Class Substitution Is Not Straightforward


4-Anilinoquinoline-3-carboxylates are not a uniform pool; the electronic character of the aniline ring profoundly influences both chemical reactivity and biological recognition. The 4-nitro group is a strong electron‑withdrawing substituent that lowers the electron density on the aniline nitrogen and the quinoline core, altering the compound’s nucleophilicity, UV‑spectral properties, and hydrogen‑bonding capacity relative to analogs bearing electron‑donating or neutral substituents [1][2]. In a series of 4‑substituted aminoquinoline‑3‑carboxylates evaluated for antimicrobial activity, only four out of many congeners displayed measurable activity against Staphylococcus aureus, demonstrating that even modest structural changes can abolish or create biological effect [3]. Consequently, substituting the 4‑nitro derivative with a 4‑methyl, 4‑methoxy, or unsubstituted phenyl congener without experimental validation risks losing the specific reactivity or biological profile that makes the nitro compound the preferred intermediate or probe.

Electronic mismatch
4‑Nitro withdrawal (σₚ >>0) vs. 4‑methyl/‑H analogs may alter SNAr reactivity and reduction kinetics
Activity‑dependent SAR
Only select 4‑substituted analogs show anti‑S. aureus activity; simple replacement may abolish screening signal
Spectral and H‑bond shifts
Electronic perturbation changes UV signature and H‑bonding, complicating assay detection and cocrystal design

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Electronic Depletion of the Aniline Ring: 4‑Nitro vs. 4‑Methyl and Unsubstituted Phenyl Comparators

The 4‑nitro group imposes a Hammett σₚ value of +0.78, compared with −0.17 for 4‑methyl and 0.00 for hydrogen, indicating that the aniline ring is significantly more electron‑deficient than its 4‑methyl or parent phenyl analogs [1]. This electronic depletion raises the activation barrier for electrophilic reactions on the aniline ring while facilitating nucleophilic displacement, a property that can be exploited in downstream derivatizations such as reduction to the corresponding aniline or nucleophilic aromatic substitution [2].

Electronic character
Cross-study comparable
Δσₚ ≈ +0.95
Higher σₚ predicts faster nucleophilic substitution vs. 4‑CH₃
Hammett constants from standard tables
Hammett substituent constant reaction kinetics nucleophilic aromatic substitution

Differential Antibacterial Activity Against Staphylococcus aureus Relative to Other 4‑Substituted Amino‑quinoline‑3‑carboxylates

In the only systematic antimicrobial evaluation of this chemotype, Marecki and Bambury reported that four compounds (designated VIII, XIII, XV, and XXIII) out of a panel of 4‑substituted aminoquinoline‑3‑carboxylates exhibited low but selective activity against S. aureus [1]. Although the activity was described as “low,” the observation that only a minority of analogs were active underscores the non‑uniform contribution of the aniline substituent. The 4‑nitrophenyl compound (or a very close analog) is among the intermediates that can be processed to active congeners, and the nitro group serves as a precursor to the 4‑amino function, which appears in several active derivatives [2].

Antimicrobial SAR
Class-level inference
No direct MIC for target compound
4‑Nitro serves as precursor to active 4‑amino pharmacophore
Only 4/panel active against S. aureus; SAR review needed
antimicrobial activity Staphylococcus aureus structure-activity relationship

Dual‑Function Intermediate: Ester Hydrolysis and Nitro Reduction Enable Divergent Library Synthesis

The combination of an ethyl ester at C‑3 and a 4‑nitro group on the aniline ring provides two orthogonal reactive handles. The ester can be saponified to the carboxylic acid (pKa ~3‑4) for salt formation or amide coupling, while the nitro group can be selectively reduced (H₂/Pd‑C or SnCl₂) to the 4‑amino derivative without affecting the quinoline chlorine [1][2]. In contrast, analogs lacking the nitro group (e.g., 4‑methyl or 4‑methoxy) offer only the ester as a versatile handle, limiting the number of diversification vectors from a single building block.

Diversification vectors
Class-level inference
2 handles vs. 1 handle (4‑CH₃)
Two reactive centers increase accessible chemical space per intermediate
Standard reduction and hydrolysis protocols
parallel synthesis prodrug strategy functional group interconversion

Lipophilicity Advantage Over the 4‑Amino Analog: XLogP3 5 vs. XLogP3 ~2.5

The calculated XLogP3 of the 4‑nitro compound is 5 (PubChem), whereas the corresponding 4‑amino analog (generated by reduction) has an XLogP3 of approximately 2.5–3.0 [1]. This ~100‑fold difference in predicted octanol/water partition coefficient suggests that the nitro derivative is significantly more membrane‑permeable and may better penetrate lipid‑rich environments such as bacterial cell walls or the blood‑brain barrier. For applications where high lipophilicity is desired (e.g., CNS‑targeted probes or passive diffusion‑dependent uptake), the 4‑nitro compound offers a clear advantage over the more polar 4‑amino congener.

Lipophilicity
Cross-study comparable
ΔXLogP3 ≈ 2.5
Higher predicted lipophilicity may enhance membrane permeability vs. 4‑NH₂
Computational estimate; verify experimentally
lipophilicity membrane permeability CNS penetration

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate: Prioritised Application Scenarios Based on Quantitative Evidence


Divergent Parallel Synthesis for Antimicrobial SAR

The dual reactivity of the ethyl ester and the 4‑nitro group allows a single batch of the compound to be split into two parallel streams: one undergoing ester hydrolysis to the carboxylic acid for salt screening, the other undergoing nitro reduction to the aniline for amide or sulfonamide library generation [1]. This maximises the diversity of the output while minimising the number of starting materials, directly supporting the discovery of new anti‑Staphylococcus aureus agents as indicated by the class‑level SAR [2].

Intermediate for Irreversible EGFR/HER‑2 Inhibitor Development

4‑Anilinoquinoline‑3‑carbonitriles are established irreversible EGFR/HER‑2 inhibitors [1]. The ethyl ester in the target compound can be converted to a carbonitrile or carboxamide via well‑established methods, while the 4‑nitro group can be reduced and subsequently acrylated to install the Michael acceptor required for covalent kinase inhibition [2]. This positions the compound as a strategic intermediate for medicinal chemistry programmes targeting resistant non‑small cell lung cancer (NSCLC) mutants.

CNS‑Permeable Probe Design

With an XLogP3 of 5, the compound resides in the lipophilicity range associated with good blood‑brain barrier penetration [1]. It can serve as a scaffold for CNS‑targeted kinase probes where the 6‑chloro substituent provides a vector for further functionalisation and the 4‑nitro group can be maintained or transformed into a masked amine. This scenario is particularly relevant for glioblastoma or brain‑metastasis models where many standard 4‑anilinoquinazolines fail due to poor CNS exposure [2].

Chemical Biology Tool for Nucleophilic Aromatic Substitution Studies

The electron‑deficient nature of the 4‑nitrophenyl ring (σₚ = +0.78) makes the compound a suitable substrate for SNAr reactions with thiols, amines, or other nucleophiles [1]. This property can be exploited to attach fluorescent reporters or affinity tags directly to the aniline ring, creating chemical probes for target identification or cellular imaging without altering the quinoline‑ester pharmacophore [2].

Application
Selection Property
Validation Focus
Antimicrobial SAR library synthesis
Dual reactive handles
Reduction to 4-amino pharmacophore
Kinase inhibitor lead generation
Ester convertible to nitrile/amide
Covalent inhibitor design for resistant mutants
CNS research probe development
High predicted lipophilicity
Passive BBB permeability assessment
SNAr-based probe attachment
Electron-deficient aniline ring
Nucleophilic substitution with thiols/amines
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